![molecular formula C14H17N9O B2877635 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034370-00-6](/img/structure/B2877635.png)
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a highly specialized compound notable for its unique structure and potential applications across various scientific disciplines. This compound is characterized by a triazole and pyrrolidine moiety, which are often associated with significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, generally starting with readily available precursors. One synthetic route might include the following stages:
Formation of the triazole ring: : This can be achieved via a cycloaddition reaction involving azides and alkynes.
Incorporation of the pyrrolidine ring: : Utilizing nucleophilic substitution reactions where pyrrolidine substitutes a leaving group in the precursor compound.
Functionalization: : Various functional groups are introduced to complete the compound, typically involving reagents like amides or carbonyl compounds.
Industrial Production Methods
On an industrial scale, the production of 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would likely employ automated batch reactors to ensure precision and efficiency. Optimal reaction conditions such as temperature, pressure, and solvent choices are meticulously controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Potentially altering the functional groups attached to the core structure.
Reduction: : Modifying the electronic properties and potentially the bioactivity.
Substitution: : With various nucleophiles or electrophiles, leading to a broad range of derivatives.
Common Reagents and Conditions
Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and hydrogen gas in the presence of a palladium catalyst for reductions. Substitution reactions might involve alkyl halides, amines, or other reactive groups under conditions such as reflux in appropriate solvents.
Major Products
The products formed from these reactions can vary widely but might include:
Oxidized derivatives: : With enhanced or reduced biological activities.
Reduced analogs: : With different pharmacokinetics properties.
Substitution products: : Tailored for specific targets or enhanced solubility.
Aplicaciones Científicas De Investigación
1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is versatile in its applications:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential use as a probe for studying biological pathways.
Medicine: : Investigated for its potential as a pharmaceutical agent, possibly as an anti-cancer or anti-microbial compound.
Industry: : Could be utilized in material science for the creation of novel materials with unique properties.
Mecanismo De Acción
The exact mechanism of action can depend on its specific application, but in a biological context, it often involves:
Interaction with enzymes: : Potentially inhibiting or modulating their activity.
Binding to DNA or RNA: : Affecting gene expression or protein synthesis.
Pathway involvement: : Interacting with specific signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
When compared with other compounds featuring the triazole or pyrrolidine groups, 1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its combined structural motifs. Similar compounds might include:
1H-1,2,3-triazole derivatives: : Known for their stability and biological activity.
Pyrrolidine-based compounds: : Often associated with diverse pharmacological properties.
The uniqueness of this compound lies in its hybrid structure, offering a dual approach in its potential interactions and applications.
Propiedades
IUPAC Name |
1-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O/c1-21-9-10(16-20-21)14(24)15-8-13-18-17-11-4-5-12(19-23(11)13)22-6-2-3-7-22/h4-5,9H,2-3,6-8H2,1H3,(H,15,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYOHLHQWWOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
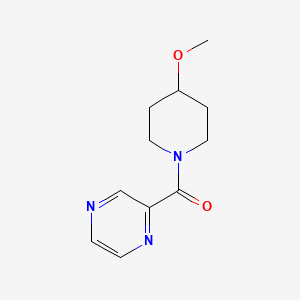
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)
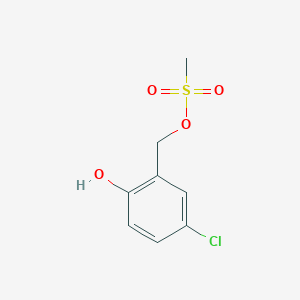
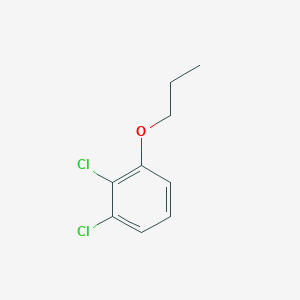
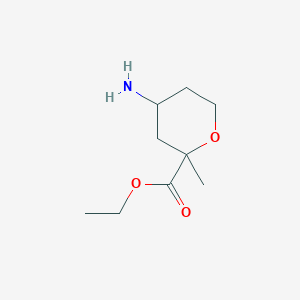
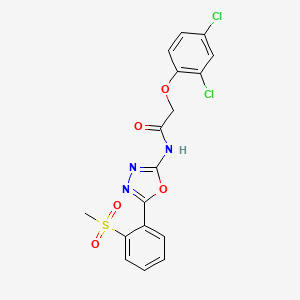
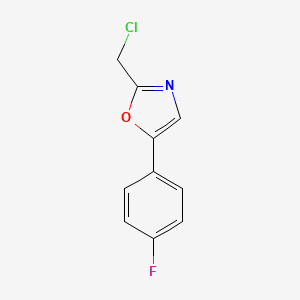

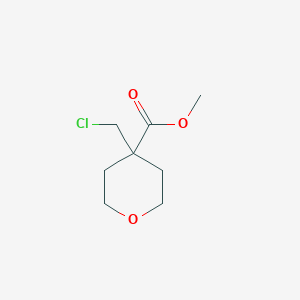
![N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2877567.png)
![ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2877571.png)
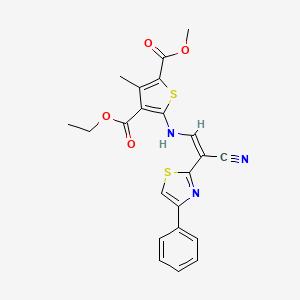
![4-(6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2877575.png)
